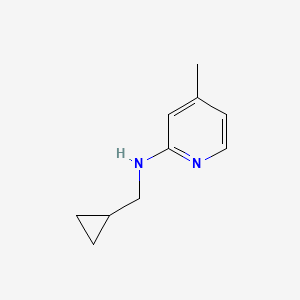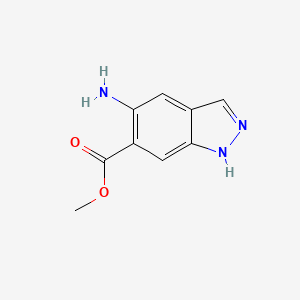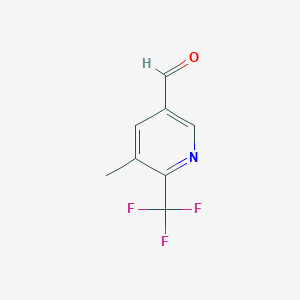
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde
Vue d'ensemble
Description
“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” includes a pyridine ring, a trifluoromethyl group, and a methyl group . The InChI code is1S/C8H6F3NO/c1-5-2-6 (4-13)3-12-7 (5)8 (9,10)11/h2-4H,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” include a molecular weight of 189.14 . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has been explored in various chemical synthesis and reaction studies. Gajdoš et al. (2006) reported on Knoevenagel condensations of a similar compound, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, with compounds containing active methyl or methylene groups, highlighting its potential in creating diverse chemical structures under both microwave irradiation and classical conditions (Gajdoš, Miklovič, & Krutošíková, 2006).
Heterocyclic Compound Synthesis
In another study, Palka et al. (2014) described the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the reactivity of similar carbaldehyde structures in forming complex heterocyclic compounds, which are valuable in medicinal chemistry (Palka et al., 2014).
Schiff Base Preparations
Gangadasu et al. (2002) discussed the preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde, a structurally similar compound, indicating the role of such carbaldehydes in Schiff base chemistry, which has applications in creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).
Coordination Chemistry
Vichi and Krumholz (1975) studied the dissociation kinetics of tris(pyridine-2-carbaldehyde) complexes, illustrating the significance of pyridine-carbaldehyde derivatives in coordination chemistry and their potential applications in catalysis and materials science (Vichi & Krumholz, 1975).
Sensor Applications
Ganjali et al. (2007) utilized a derivative of pyridine-2-carbaldehyde in creating a membrane sensor for Er(III) ions, showcasing the use of carbaldehyde derivatives in sensor technology, particularly in ion detection and quantification (Ganjali et al., 2007).
Molecular Synthesis
Reddy et al. (2020) demonstrated the synthesis of functionalized products using 3-methylheteroarene carbaldehydes, highlighting the utility of such compounds in creating diverse molecular structures, which is crucial in pharmaceutical and synthetic organic chemistry (Reddy, Shaikh, & Bhat, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUCCZJOKXKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

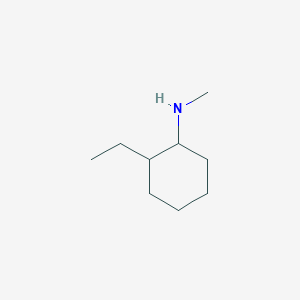
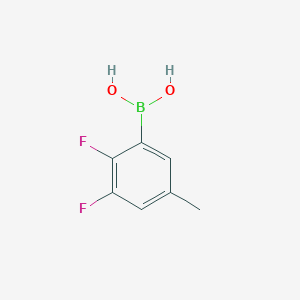
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)

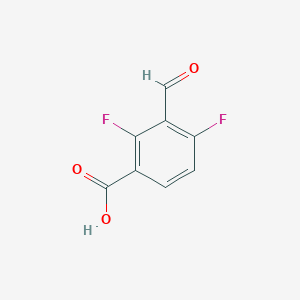
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
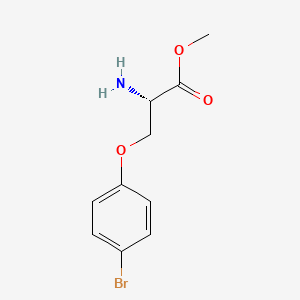
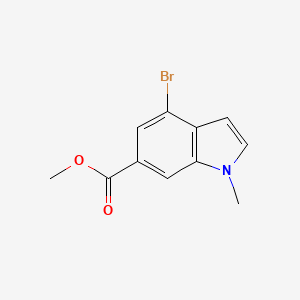
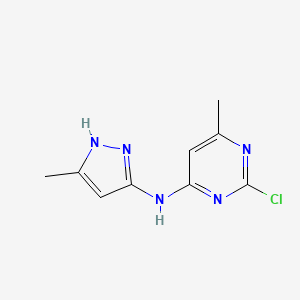
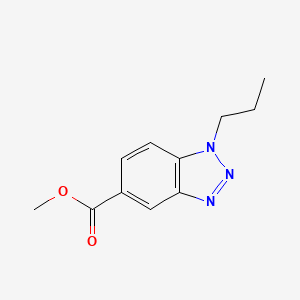
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
